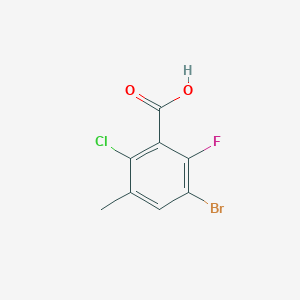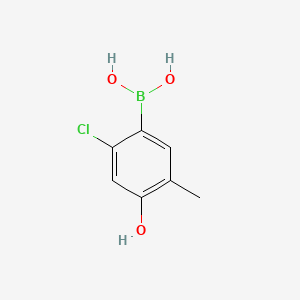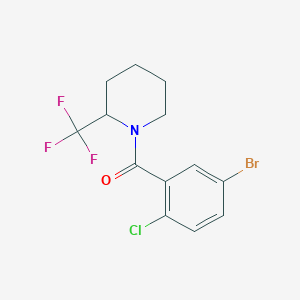
(5-Bromo-2-chlorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-chlorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone is a complex organic compound that features a bromine and chlorine-substituted phenyl ring attached to a piperidine ring with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chlorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the substituted phenyl and piperidine intermediates. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct substitution patterns on the phenyl ring and the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-chlorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromo-2-chlorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study the interactions of substituted phenyl and piperidine derivatives with biological targets. It can help in understanding the binding affinities and mechanisms of action of similar compounds.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties. Its trifluoromethyl group can impart desirable characteristics such as increased stability and hydrophobicity.
Mechanism of Action
The mechanism of action of (5-Bromo-2-chlorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone involves its interaction with molecular targets such as receptors or enzymes. The bromine and chlorine atoms, along with the trifluoromethyl group, can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-chlorophenyl)(2-methylpiperidin-1-yl)methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.
(5-Bromo-2-chlorophenyl)(2-ethylpiperidin-1-yl)methanone: Similar structure but with an ethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (5-Bromo-2-chlorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone makes it unique compared to its analogs. This group can significantly alter the compound’s chemical properties, such as its lipophilicity, metabolic stability, and ability to interact with biological targets.
Properties
Molecular Formula |
C13H12BrClF3NO |
|---|---|
Molecular Weight |
370.59 g/mol |
IUPAC Name |
(5-bromo-2-chlorophenyl)-[2-(trifluoromethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C13H12BrClF3NO/c14-8-4-5-10(15)9(7-8)12(20)19-6-2-1-3-11(19)13(16,17)18/h4-5,7,11H,1-3,6H2 |
InChI Key |
BOXFWZGQNNUAJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(F)(F)F)C(=O)C2=C(C=CC(=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


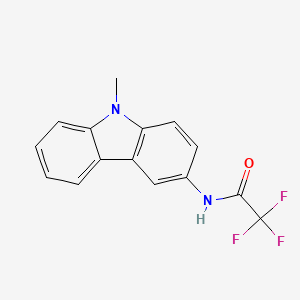
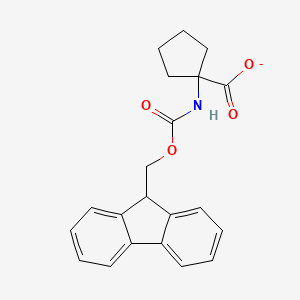
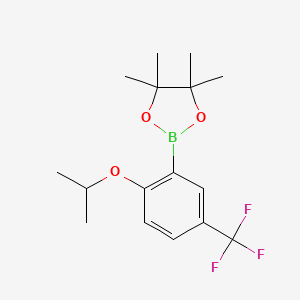
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B14763717.png)
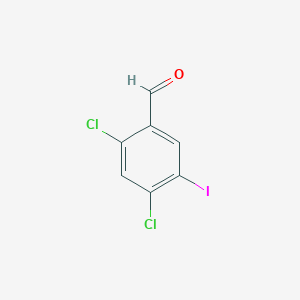
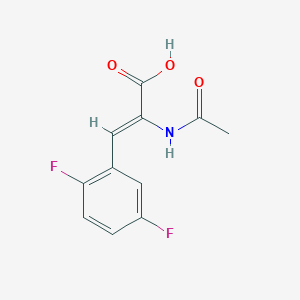
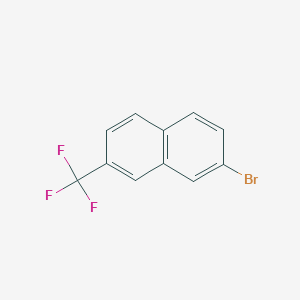
![4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14763740.png)

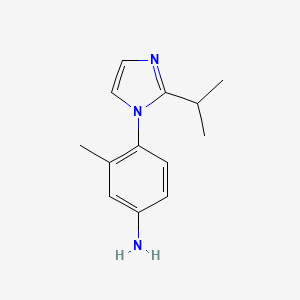
![2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid](/img/structure/B14763763.png)
![5-[(1R)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B14763764.png)
